tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate
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Overview
Description
“tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate” is a chemical compound with the CAS Number: 1154759-52-0 . It has a molecular weight of 213.28 . The compound is typically stored at 4 degrees Celsius and is available in an oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-8-4-11(5-8)7-14-11/h8H,4-7H2,1-3H3,(H,12,13) . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 213.28 . It is typically stored at 4 degrees Celsius . The compound is available in an oil form .Scientific Research Applications
Synthesis and Chemical Space Exploration
Compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been synthesized through efficient and scalable routes, demonstrating the chemical versatility of spirocyclic carbamates. These compounds provide a convenient entry point to novel chemical spaces complementary to traditional piperidine systems, suggesting their potential in discovering new molecules with unique properties and applications (Meyers et al., 2009).
Photocatalysis and Molecular Construction
The photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl carbamates as amidyl-radical precursors represents a novel approach to constructing complex molecules, such as 3-aminochromones, under mild conditions. This method underscores the utility of tert-butyl carbamates in facilitating cascade reactions and expanding the toolbox for synthesizing bioactive molecules and other functional materials (Wang et al., 2022).
Crystal Structure and Molecular Symmetry
The crystal structure analysis of related spirocyclic carbamates, such as tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, reveals insights into the stereochemistry and symmetry of these molecules. Understanding the molecular geometry and conformational dynamics of spirocyclic carbamates is crucial for their application in designing molecules with desired physical and chemical properties (Dong et al., 1999).
Halogen Bonding and Molecular Interactions
Studies on tert-butyl carbamate derivatives have also explored their role in forming unique structural motifs through hydrogen and halogen bonding. These interactions are significant for the development of crystalline materials with tailored properties, highlighting the potential of tert-butyl carbamates in materials science and supramolecular chemistry (Baillargeon et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a valuable building block in the synthesis of innovative drug candidates . Its unique spirocyclic structure and functional groups provide a versatile scaffold for the development of targeted therapies, addressing a wide spectrum of health conditions .
Mode of Action
Its spirocyclic core and functional groups enable a wide range of chemical transformations , allowing researchers and chemists to explore the creation of novel materials, compounds, and molecules with tailored properties .
Biochemical Pathways
Its versatility as a reagent and starting material in chemical synthesis suggests that it could potentially influence a broad range of biochemical processes .
Result of Action
Its use as a building block in the synthesis of innovative drug candidates suggests that it could potentially have a wide range of effects depending on the specific drug formulation .
Action Environment
Its use in the synthesis of advanced crop protection agents suggests that it may be designed to withstand various environmental conditions .
Properties
IUPAC Name |
tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-8-4-11(5-8)7-14-11/h8H,4-7H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDINOKCFFMMAML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2(C1)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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